(5-Bromopyrazin-2-YL)methanol
Description
(5-Bromopyrazin-2-yl)methanol (CAS: 72788-95-5) is a brominated pyrazine derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position of the pyrazine ring. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol. The compound is characterized by a nitrogen-containing heterocyclic core, which confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
(5-bromopyrazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWYKQVKPFNPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72788-95-5 | |
| Record name | (5-bromopyrazin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Bromopyrazin-2-YL)methanol can be synthesized through a Suzuki-Miyaura cross-coupling reaction. This involves coupling pyrazine-2-carboxylic acid with methanol under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
(5-Bromopyrazin-2-YL)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Bromopyrazin-2-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Key Observations:
- Hydroxymethyl vs.
- Morpholine Substitution : The morpholine derivative (CAS: 955050-08-5) exhibits a higher molecular weight (244.09 g/mol) and may offer improved metabolic stability due to the morpholine ring’s electron-rich nature .
Physicochemical Properties
- Purity and Availability: this compound is listed with ≥95% purity, comparable to analogues like OT-9039 (95%) and SH-7252 (98%) .
- Solubility : The hydroxymethyl group likely improves solubility in polar solvents compared to bromophenylthiadiazole (SH-7252) or boronic acid derivatives (BC-2058) .
Biological Activity
(5-Bromopyrazin-2-YL)methanol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on anticancer properties, antibacterial activity, and other pharmacological implications.
- IUPAC Name : this compound
- Molecular Formula : C7H7BrN2O
- Molecular Weight : 201.05 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable compound derived from it, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown promising results in various assays.
In Vitro Studies
In vitro studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated significant cytotoxic effects. The IC50 values for BPU were reported as follows:
| Cell Line | IC50 (µM) | Viable Cells (%) at 20 µM after 72h |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 15.05 |
| HeLa | 9.22 ± 0.17 | 21.64 |
These results indicate that BPU inhibits cell growth effectively over time, with increasing potency observed at higher concentrations and longer incubation periods .
The mechanism by which BPU exerts its anticancer effects involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. Molecular docking studies revealed favorable binding energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong interaction between BPU and these targets .
Antibacterial Activity
The antibacterial properties of this compound have also been explored, although less extensively than its anticancer activity. Preliminary studies suggest that compounds containing the bromopyrazine moiety exhibit varying degrees of antibacterial activity against common pathogens.
Case Study: Antibacterial Screening
A study evaluated the antibacterial efficacy of related compounds against several bacterial strains, employing methods like the macro broth dilution technique to determine Minimum Inhibitory Concentrations (MIC). While specific data on this compound was limited, related pyrazine derivatives have shown promising results against Gram-positive and Gram-negative bacteria .
Other Biological Activities
Beyond anticancer and antibacterial effects, there is emerging evidence suggesting that this compound may possess additional pharmacological properties, including:
- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals.
- Anti-inflammatory Effects : Preliminary findings indicate possible modulation of inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
